2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that combines the structural features of quinazoline and chromone. These two moieties are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide can be achieved through a domino reaction involving isatins and o-amino N-aryl/alkyl benzamides. The reaction is mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP), which facilitate the oxidative rearrangement necessary for the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline moiety.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound has shown potential as an anticancer agent. Studies have demonstrated its cytotoxicity against various cancer cell lines, including A549, DU145, B16-F10, and HepG2 .
Medicine
In medicine, the compound’s ability to act as a DNA intercalator makes it a promising candidate for the development of new anticancer drugs. Its dual pharmacophore structure enhances its selectivity and potency.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells. The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-butanoic acid
- 4-{[1-methyl-2,4-dioxo-6-(3-phenylprop-1-yn-1-yl)-1,4-dihydroquinazolin-3(2H)-yl]amino}butanoic acid
Uniqueness
Compared to similar compounds, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide stands out due to its dual pharmacophore structure. This unique combination enhances its biological activity and selectivity, making it a more potent and versatile compound for various applications.
Properties
Molecular Formula |
C19H13N3O5 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C19H13N3O5/c23-16(20-12-6-7-15-11(9-12)5-8-17(24)27-15)10-22-18(25)13-3-1-2-4-14(13)21-19(22)26/h1-9H,10H2,(H,20,23)(H,21,26) |
InChI Key |
KHUWEMKMFQSBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.